molecular formula C12H9Cl2NO2 B1294526 Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate CAS No. 55417-50-0

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate

Cat. No.: B1294526
CAS No.: 55417-50-0
M. Wt: 270.11 g/mol
InChI Key: BAGNYLHFEFULOF-UITAMQMPSA-N
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Description

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is a useful research compound. Its molecular formula is C12H9Cl2NO2 and its molecular weight is 270.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines

Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate and direct additions to initiate cascades forming novel pyrazolyl-substituted monocyclic pyridines, 1,3-benzothiazole, and benzimidazole-fused pyridines, demonstrating its utility in synthesizing complex heterocyclic compounds in one-pot reactions (Latif, Rady, & Döupp, 2003).

Structural Analysis of By-products

The isolation of 3-Cyano-4-(N,N-di­methyl­amino)-6-phenyl-2H-pyran-2-one as a by-product from the reaction involving ethyl 2-cyanoacrylate showcases its role in producing unexpected structural moieties, furthering our understanding of reaction dynamics and by-product formation (Errington, Malhotra, & Parmar, 2001).

Development of Small-Molecule Inhibitors

A significant application is the development of small-molecule inhibitors such as (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate for the PDZ domain of PICK1, a target against brain ischemia, pain, and cocaine addiction. Structure-activity relationships studies led to analogs with improved affinity, highlighting its potential in drug development (Bach et al., 2010).

Supramolecular Assembly and Crystal Structure

The compound also plays a role in supramolecular chemistry, where its isomers were synthesized and characterized to reveal a three-dimensional supramolecular network. This study provides insights into the stabilization of molecular conformations and self-assembly processes (Matos et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate can be achieved through the Knoevenagel condensation reaction between ethyl cyanoacetate and 3,4-dichlorobenzaldehyde, followed by the addition of malononitrile and subsequent cyclization of the resulting product.", "Starting Materials": [ "Ethyl cyanoacetate", "3,4-dichlorobenzaldehyde", "Malononitrile", "Sodium ethoxide", "Absolute ethanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl cyanoacetate (1.0 equiv) and 3,4-dichlorobenzaldehyde (1.0 equiv) in absolute ethanol and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4-6 hours with constant stirring.", "Step 2: Cool the reaction mixture to room temperature and add malononitrile (1.2 equiv) and sodium ethoxide (1.2 equiv). Heat the reaction mixture at reflux for 8-10 hours with constant stirring.", "Step 3: Allow the reaction mixture to cool to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the product under reduced pressure and purify by column chromatography using a suitable solvent system to obtain the desired product, Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate." ] }

CAS No.

55417-50-0

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5-

InChI Key

BAGNYLHFEFULOF-UITAMQMPSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N

SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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